Ethyl 3-methylhexanoate
Description
Contextualizing Branched Ester Chemistry
Esters are a significant class of organic compounds, widely recognized for their roles in various applications, including fragrances, flavors, solvents, and polymers. wikipedia.orgebsco.com They are formed through the esterification of a carboxylic acid and an alcohol. wikipedia.org While linear esters have been extensively studied and utilized, branched esters, such as ethyl 3-methylhexanoate, present unique characteristics due to their molecular architecture.
The branching in the hydrocarbon chain introduces steric hindrance, which can influence the compound's reactivity. aston-chemicals.com For instance, the branched structure can act as a physical barrier, affecting the accessibility of the ester group to reactants and potentially increasing hydrolytic stability compared to linear counterparts. aston-chemicals.com This structural feature also impacts physical properties like boiling point, melting point, and solubility. The introduction of alkyl branches generally lowers the melting point and can affect the compound's viscosity and lubricity, making branched esters valuable in applications like synthetic lubricants. aston-chemicals.comontosight.ai
Research Significance of this compound and its Structural Variants
The research interest in this compound and its structural variants stems from their potential applications and the fundamental insights they provide into structure-property relationships. The position and nature of the substituent groups on the main carbon chain can significantly alter the molecule's chemical and biological properties.
For example, the presence of a hydroxyl group, as seen in ethyl 3-hydroxy-3-methylhexanoate , increases polarity and the capacity for hydrogen bonding. This structural change can affect its interaction with biological systems, such as enzymes. In contrast, the introduction of a cyano group, as in ethyl 2-cyano-2-ethyl-3-methylhexanoate , adds a reactive nitrile functional group, making it a versatile intermediate in organic synthesis for creating more complex molecules. smolecule.comontosight.ai
The study of these variants allows researchers to understand how specific functional groups and their placement influence reactivity, physical properties, and potential applications. For instance, the fruity aroma of many esters is a key property, and research into compounds like this compound and its analogues can contribute to the development of new flavoring and fragrance agents. researchgate.net A study on orange flavor identified ethyl 3-hydroxyhexanoate (B1247844) as one of the key esters contributing to the characteristic scent. biorxiv.org
Furthermore, understanding the synthesis of these compounds is crucial. For example, phenyl 3-methylhexanoate can be synthesized from 3-methylhexanoyl chloride and phenol. vaia.com The exploration of different synthetic routes and the properties of the resulting isomers continues to be an active area of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-8(3)7-9(10)11-5-2/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEFHYCDPYOFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483165 | |
| Record name | Ethyl3-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41692-47-1 | |
| Record name | Ethyl3-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biological Contexts of Ethyl 3 Methylhexanoate and Analogues
Elucidation of Natural Presence in Biological Matrices
The occurrence of ethyl 3-methylhexanoate and its analogs is well-documented across a variety of plant species, where they play a crucial role in the chemical composition and sensory characteristics of these organisms.
Identification in Plant Metabolomes (e.g., Citrus, Tropical Fruits, Applewood)
This compound has been identified as a volatile component in a range of fruits. For instance, it is found in soursop (Annona muricata L.). unal.edu.co Research on applewood (Feronia limonia) has also pointed to the presence of related compounds like ethyl 3-hydroxyhexanoate (B1247844), which contributes to its characteristic flavor. scielo.br
In the realm of citrus, while a wide array of esters are present, studies on Valencia and Navel oranges have highlighted other key esters like ethyl 2-methylpropanoate (B1197409) and ethyl butanoate as potent odorants. nih.gov Similarly, research on citrus hybrids has identified a suite of esters, including ethyl hexanoate (B1226103) and ethyl 2-methylbutanoate, as crucial for distinguishing orange flavor from that of mandarin. nih.govbiorxiv.orgusda.govresearchgate.net
Tropical fruits are another significant source of diverse esters. For example, pineapple aroma is largely defined by esters, with ethyl hexanoate and methyl hexanoate being major contributors. nih.govtandfonline.com In passion fruit, ethyl hexanoate is a major volatile compound, contributing significantly to its characteristic aroma. cabidigitallibrary.org
The following table summarizes the presence of this compound and related esters in various plant sources.
| Plant Source | Identified Ester(s) |
| Soursop (Annona muricata L.) | This compound unal.edu.co |
| Applewood (Feronia limonia) | Ethyl 3-hydroxyhexanoate scielo.br |
| Citrus (Orange) | Ethyl 2-methylpropanoate, Ethyl butanoate, Ethyl hexanoate, Ethyl 2-methylbutanoate nih.govbiorxiv.orgusda.govresearchgate.net |
| Pineapple | Ethyl hexanoate, Methyl hexanoate nih.govtandfonline.com |
| Passion Fruit | Ethyl hexanoate cabidigitallibrary.org |
Contribution to Species-Specific Aroma Profiles and Flavor Perception in Natural Products
The aroma of a fruit is a complex blend of numerous volatile compounds, with esters often playing a pivotal role in defining its unique scent and taste. unal.edu.co this compound and its structural relatives are significant contributors to the fruity and sweet notes perceived in many natural products.
In soursop, for instance, esters are the predominant class of volatile compounds. unal.edu.co The flavor of Sri Lankan applewood is significantly shaped by compounds like butanoic acid and methyl butanoate, alongside ethyl 3-hydroxyhexanoate, which collectively impart a delicious aroma. scielo.br The characteristic flavor of many fruits is attributed to a unique combination of sugars, acids, and volatile organic compounds, with esters being particularly important for a desirable aroma. ashs.org
Investigation of Biosynthetic Pathways in Biological Systems
The formation of this compound and other esters in plants is a result of specific enzymatic reactions. Understanding these biosynthetic pathways provides insight into how fruits develop their characteristic aromas.
Discovery and Characterization of Relevant Alcohol Acyltransferases (e.g., CsAAT1 in Citrus)
The final and decisive step in the biosynthesis of most volatile esters in fruits is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.org These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (CoA) donor to an alcohol acceptor. frontiersin.orgnih.gov
A significant breakthrough in understanding ester biosynthesis in citrus was the identification of the Citrus sinensis alcohol acyltransferase 1 (CsAAT1). nih.govbiorxiv.orgusda.govbiorxiv.org Research has shown that CsAAT1 is responsible for the production of both straight- and branched-chain esters that are key to the characteristic orange flavor. biorxiv.orgbiorxiv.org Overexpression of the CsAAT1 gene in citrus has been shown to increase the production of these important flavor esters. biorxiv.org
Similar AAT enzymes have been identified and characterized in other fruits, such as apples (MpAAT1) and kiwifruit, where they play a crucial role in the production of flavor-active esters. nih.govnih.gov The specificity of these enzymes for different alcohol and acyl-CoA substrates is a key factor in determining the unique ester profile of each fruit. nih.gov
Enzymatic Synthesis of Esters within Organisms
The enzymatic synthesis of esters is a widespread process in the biological world, not limited to plants. researchgate.net Lipases are another class of enzymes capable of catalyzing esterification reactions. nih.gov These enzymes can synthesize esters from short-chain carboxylic acids and alcohols, which are common metabolites in living organisms. researchgate.net
The general mechanism of ester synthesis by AATs involves the binding of an alcohol substrate and an acyl-CoA substrate to the enzyme's active site. frontiersin.orgnih.gov The reaction proceeds through the formation of an acyl-enzyme intermediate, followed by the transfer of the acyl group to the alcohol, releasing the ester and coenzyme A. nih.gov The availability of precursors, such as alcohols derived from fatty acid and amino acid metabolism, and acyl-CoAs, is a critical factor influencing the rate and type of esters produced. frontiersin.orgnih.gov
Exploration of Related Compounds in Biological Secretions and Olfactory Signaling
The biological significance of esters like this compound extends beyond their role as flavor and aroma components in fruits. They and related compounds are also found in the chemical communication systems of various organisms.
Volatile organic compounds (VOCs), including esters, are present in the biological secretions of animals and can serve as signals in intraspecific communication. plos.orgnih.gov For example, the anal sac secretions of Bengal cats contain a complex mixture of VOCs, including esters, which are believed to be produced by symbiotic bacteria and play a role in chemical signaling. plos.org Similarly, the preen gland secretions of songbirds contain volatile compounds that vary among individuals and may communicate information about reproductive status. nih.gov
In insects, esters are known to be components of pheromones and other semiochemicals that mediate behaviors such as mating and alarm responses. The Brindley's glands of the kissing bug Triatoma infestans release a mixture of esters, alcohols, and acids that function as alarm pheromones. bioone.org
The perception of these volatile esters is mediated by olfactory receptors located in the olfactory epithelium. scbt.compnas.org The interaction between an odorant molecule and its specific receptor triggers a signaling cascade that results in the perception of a particular smell. scbt.com Studies on the mouse olfactory bulb have shown that different esters activate distinct patterns of neuronal activity, allowing the brain to discriminate between different odors. pnas.org This highlights the intricate relationship between the chemical structure of a volatile compound and its biological function in olfactory signaling.
Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 3 Methylhexanoate and Analogues
Comprehensive Strategies for Direct Synthesis of Ethyl 3-Methylhexanoate
The direct synthesis of this compound can be achieved through several established chemical routes, primarily involving esterification reactions or multi-step sequences from simpler precursors.
Esterification Reactions and Catalytic Systems
The most common method for synthesizing this compound is the Fischer-Speier esterification of 3-methylhexanoic acid with ethanol (B145695). askfilo.commasterorganicchemistry.com This acid-catalyzed reaction is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water. byjus.com
Catalytic Systems:
Acid Catalysts: Strong mineral acids such as concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH) are frequently used as catalysts. masterorganicchemistry.com The acid protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com To drive the equilibrium towards the product, a large excess of the alcohol is often used, or water is removed from the reaction mixture as it forms, for instance, by azeotropic distillation using a Dean-Stark apparatus. byjus.com
Enzymatic Catalysts: Lipases, such as those from Candida antarctica (e.g., Novozym® 435), can be employed for the enzymatic esterification of 3-methylhexanoic acid. These biocatalysts offer milder reaction conditions (typically 30–40°C) and can be performed in solvent-free systems, presenting a greener alternative to traditional acid catalysis. smolecule.com Immobilized lipases are particularly advantageous as they can be easily recovered and reused. smolecule.com
| Catalyst Type | Catalyst Example | Reaction Conditions | Advantages |
| Mineral Acid | Sulfuric Acid (H₂SO₄) | Reflux with excess ethanol | High conversion, low catalyst cost |
| Organic Acid | Tosic Acid (TsOH) | Reflux with excess ethanol | Milder than H₂SO₄, less charring |
| Enzymatic | Immobilized Lipase (B570770) (e.g., Novozym® 435) | Mild temperature (e.g., 70-80°C), often solvent-free | High selectivity, environmentally friendly, reusable catalyst smolecule.com |
Multi-step Synthetic Sequences
Multi-step syntheses allow for the construction of this compound from more basic and readily available starting materials. A common strategy involves the alkylation of active methylene (B1212753) compounds.
A plausible multi-step synthesis can be envisioned starting from ethyl acetoacetate (B1235776). The sequence would involve:
Alkylation: Deprotonation of ethyl acetoacetate with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This is followed by an alkylation reaction with a propyl halide (e.g., 1-bromopropane) to introduce the side chain.
Second Alkylation: A subsequent alkylation step with a methyl halide (e.g., methyl iodide) would introduce the methyl group at the alpha position.
Hydrolysis and Decarboxylation: The resulting dialkylated β-keto ester is then subjected to acidic or basic hydrolysis, followed by heating to promote decarboxylation, yielding 3-methylhexanoic acid.
Esterification: Finally, the resulting 3-methylhexanoic acid is esterified with ethanol, as described in the previous section, to produce this compound. askfilo.com
Stereoselective Synthesis of Chiral Ester Analogues (e.g., Precursors for Pregabalin)
The synthesis of enantiomerically pure ester analogues of this compound is crucial for the pharmaceutical industry, particularly for the production of drugs like Pregabalin, where only one enantiomer is pharmacologically active. youtube.com Biocatalytic methods are prominently used to achieve high enantioselectivity.
Biocatalytic Resolution and Asymmetric Bioreduction Approaches
Biocatalysis offers a powerful tool for the synthesis of chiral molecules, providing high stereo-, regio-, and chemo-selectivity under mild conditions. masterorganicchemistry.com
Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer at a faster rate than the other. Lipases are frequently used for the enantioselective hydrolysis of racemic esters. kashanu.ac.ir
For the synthesis of (S)-pregabalin, a key intermediate is (S)-3-cyano-5-methylhexanoic acid ethyl ester. google.com A common industrial route involves the kinetic resolution of a racemic precursor, such as rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). masterorganicchemistry.comresearchgate.net
Process: Lipases, such as Lipolase® (from Thermomyces lanuginosus) or lipase from Pseudomonas cepacia, are used to selectively hydrolyze the (R)-enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the desired (S)-enantiomer of the ester unreacted and in high enantiomeric excess. youtube.comgoogle.comresearchgate.net
Optimization: The efficiency of the resolution can be enhanced by optimizing parameters such as pH, temperature, and enzyme loading. youtube.com For instance, a study using immobilized Talaromyces thermophilus lipase for the hydrolysis of CNDE at a high concentration (3 M) achieved a 49.7% conversion with an enantiomeric excess (ee) of the product greater than 95%. researchgate.net
Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of standard kinetic resolution, dynamic kinetic resolution can be employed. This involves the in-situ racemization of the unreacted (and undesired) enantiomer, allowing for a theoretical yield of up to 100%. youtube.com
| Enzyme Source | Substrate | Product | Key Findings |
| Thermomyces lanuginosus lipase (Lipolase®) | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid | Achieved 42% conversion and 98% ee. masterorganicchemistry.com |
| Talaromyces thermophilus lipase (immobilized mutant) | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid | At 3 M substrate, achieved 49.7% conversion and >95% ee. researchgate.net |
| Morgarella morganii ZJB-09203 esterase | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid | Produced the chiral intermediate with 45.3% conversion and 95% ee at 1.5 M substrate loading. Current time information in Colombo, LK. |
Ene-reductases, a family of flavin-dependent enzymes, catalyze the asymmetric reduction of activated carbon-carbon double bonds. vulcanchem.comgoogle.com This approach offers a direct route to chiral products with high enantiomeric excess, avoiding a resolution step. vulcanchem.com
In the context of Pregabalin precursors, ene-reductases are used for the asymmetric bioreduction of β-cyanoacrylate esters. vulcanchem.com This method provides access to the desired (S)- or (R)-enantiomer of the corresponding saturated cyano ester.
Stereochemical Control: The stereochemical outcome of the reduction can be controlled by several factors:
Substrate Geometry: Using stereochemically pure (E)- or (Z)-isomers of the β-cyanoacrylate ester can lead to the formation of opposite enantiomers of the product. askfilo.comvulcanchem.com
Enzyme Selection: Different ene-reductases (e.g., from the Old Yellow Enzyme family, OYEs) can exhibit opposite stereopreferences for the same substrate. askfilo.com
Substrate Engineering: Varying the size of the ester's alcohol moiety can influence how the substrate docks in the enzyme's active site, thereby affecting the stereoselectivity. vulcanchem.com
Research Findings: Studies have shown that the asymmetric bioreduction of a library of β-cyanoacrylate esters using various ene-reductases can yield both enantiomers of the products with up to quantitative conversion and in enantiomerically pure form (>99% ee). vulcanchem.com For example, the reduction of (E)-ethyl 3-cyano-5-methylhex-2-enoate can yield (S)-ethyl 3-cyano-5-methylhexanoate, a direct precursor to Pregabalin. askfilo.comvulcanchem.com
| Ene-Reductase (Example) | Substrate | Product Enantiomer | Enantiomeric Excess (ee) |
| OYE1, OYE2, NCR | (E)-ethyl 3-cyano-5-methylhex-2-enoate | (S)-ethyl 3-cyano-5-methylhexanoate | >99% |
| OPR3, XenB, NCR | (Z)-ethyl 3-cyano-5-methylhex-2-enoate | (R)-ethyl 3-cyano-5-methylhexanoate | >99% |
Asymmetric Chemical Catalysis in Stereocenter Formation
Alongside biocatalysis, asymmetric chemical catalysis provides essential tools for establishing stereocenters with high precision, often utilizing chiral transition metal complexes or organic auxiliaries.
Rhodium-catalyzed asymmetric hydrogenation is a premier industrial method for the synthesis of chiral molecules. rsc.orgwiley-vch.de This reaction involves the addition of hydrogen across a carbon-carbon double bond of a prochiral substrate, guided by a chiral rhodium-phosphine complex to produce a single enantiomer of the product. wiley-vch.deajchem-b.com
For the synthesis of precursors to this compound analogues, this method is particularly effective. A key step in a modern synthesis of (S)-pregabalin involves the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. researchgate.net The catalyst of choice is often a cationic rhodium complex with a chiral bisphosphine ligand, such as Me-DuPHOS. researchgate.netacs.org This catalytic system is highly efficient, affording the desired (S)-3-cyano-5-methylhexanoate product in high yield (95%) and with excellent enantiomeric excess (>99% ee). acs.org The success of these catalysts lies in their ability to form stable five-membered chelate rings with the substrate, which creates a rigid chiral environment that dictates the facial selectivity of the hydrogenation. ajchem-b.com
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| [Rh(Me-DuPHOS)]+ | 3-Cyano-5-methylhex-3-enoic acid salt | (S)-3-Cyano-5-methylhexanoate | >99% | researchgate.netacs.org |
| Bisphosphine rhodium catalysts | Unsaturated precursors | (S)-3-Cyano-5-methylhexanoate | 99.8% |
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. After establishing the desired stereocenter, the auxiliary is removed and can often be recycled. bath.ac.uk
Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylation reactions. researchgate.net The substrate is first acylated with the chiral auxiliary. The resulting chiral imide is then deprotonated to form a stereochemically defined enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide) from the less sterically hindered face, leading to a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the enantiomerically enriched carboxylic acid or its derivative.
Another highly practical chiral auxiliary is pseudoephedrine. caltech.edu When attached to a carboxylic acid to form a tertiary amide, it directs the diastereoselective alkylation of the corresponding lithium enolate. This method provides access to a wide range of α-substituted chiral products in high yield and diastereoselectivity. caltech.edu These products can then be converted into highly enantiomerically enriched carboxylic acids, alcohols, or aldehydes, which are precursors for molecules like this compound. caltech.edunih.gov
Racemization Strategies for Enhanced Atom Economy and Yield
In kinetic resolutions, the theoretical maximum yield for the desired enantiomer is 50%, as the other enantiomer is either unreacted or converted to a different product. To overcome this limitation and improve atom economy, strategies are employed to racemize the unwanted enantiomer, allowing it to be recycled back into the process. science.gov
This concept is integral to Dynamic Kinetic Resolution (DKR), where the resolution step is coupled with in-situ racemization of the starting material. princeton.edunih.gov This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100%.
In the context of producing chiral analogues of this compound, racemization is applied to the undesired (R)-enantiomer. For example, in the lipase-mediated resolution of racemic ethyl 3-cyano-5-methylhexanoate, the unreacted (R)-ester can be isolated and racemized using a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Similarly, the unwanted (R)-(-)-3-cyano-5-methylhexanoic acid can be racemized through treatment with a base, allowing it to be reused in the resolution process. acs.org For other precursors, heating with an aqueous base like sodium hydroxide (B78521) can also achieve racemization, converting the unwanted enantiomer back into the racemic mixture for subsequent resolution. These strategies are critical for making chiral syntheses more cost-effective and sustainable. acs.org
Key Chemical Reactions and Functional Group Transformations
This compound, as an ester, possesses two primary sites of reactivity: the ester functional group itself and the alkyl backbone. github.iocuny.edu Its chemical behavior is characteristic of aliphatic esters.
The most fundamental reaction of the ester group is hydrolysis . This can be catalyzed by either acid or base.
Base-catalyzed hydrolysis (saponification) involves reacting the ester with a strong base, such as sodium hydroxide, to produce ethanol and the sodium salt of 3-methylhexanoic acid.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and yields 3-methylhexanoic acid and ethanol. This reaction is an equilibrium process.
The ester can also undergo transesterification , where the ethyl group is exchanged for a different alkyl group by reacting the ester with another alcohol in the presence of an acid or base catalyst.
The α-protons (on the carbon adjacent to the carbonyl group) have some acidity and can be removed by a strong base to form an enolate, which can then participate in reactions such as alkylation or condensation.
Functional group transformations are particularly important for the synthesis of more complex analogues. For precursors containing a nitrile (cyano) group , such as those discussed in the asymmetric synthesis sections, this group is highly versatile:
Hydrolysis : As seen with nitrilases, the nitrile can be hydrolyzed to a carboxylic acid. evitachem.comsmolecule.com
Reduction : The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation (e.g., using Raney nickel), a key step in producing amino acid analogues.
The alkyl chain of this compound can undergo free-radical reactions, such as halogenation at higher temperatures, but these reactions typically lack selectivity. Oxidation of the hydrocarbon chain can occur under harsh conditions.
Nucleophilic Addition Reactions
The carbonyl carbon of the ester group in this compound is electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to many of its transformations. While the ester carbonyl is less reactive than that of ketones or aldehydes, it readily participates in nucleophilic addition-elimination reactions.
A key example involves the reaction with organometallic reagents such as Grignard reagents or organolithium compounds. These strong nucleophiles add to the carbonyl carbon, forming a tetrahedral intermediate which then collapses to eliminate the ethoxide leaving group, initially forming a ketone. A second equivalent of the nucleophile can then add to the newly formed ketone, ultimately yielding a tertiary alcohol after acidic workup.
The steric hindrance provided by the methyl group at the 3-position can influence the rate and feasibility of these reactions compared to linear esters. This steric bulk can hinder the approach of the nucleophile to the carbonyl carbon.
For analogues such as ethyl 2-cyano-2-ethyl-3-methylhexanoate, the cyano group can also undergo nucleophilic addition reactions, expanding the range of possible synthetic derivatives. smolecule.com
Hydrolysis Under Varying Conditions
The hydrolysis of this compound, the cleavage of the ester bond to form 3-methylhexanoic acid and ethanol, can be achieved under both acidic and basic conditions. chemguide.co.uk
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is reversible and typically requires heating under reflux with a dilute mineral acid like hydrochloric or sulfuric acid. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water. To drive the equilibrium towards the products, an excess of water is used. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification):
Alkaline hydrolysis, or saponification, is an irreversible process that is commonly used for ester hydrolysis. chemguide.co.ukmasterorganicchemistry.com The ester is heated with a strong base, such as sodium hydroxide. The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. masterorganicchemistry.com This initially forms a tetrahedral intermediate which then eliminates the ethoxide ion to produce 3-methylhexanoic acid. masterorganicchemistry.com In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt (sodium 3-methylhexanoate). masterorganicchemistry.com Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk This two-step process of addition-elimination is characteristic of nucleophilic acyl substitution. masterorganicchemistry.com
The table below summarizes the conditions and products for the hydrolysis of this compound.
| Hydrolysis Condition | Reagents | Key Conditions | Products | Reversibility |
| Acidic | Dilute H₂SO₄ or HCl | Heat (reflux) | 3-Methylhexanoic acid, Ethanol | Reversible |
| Basic (Saponification) | NaOH or KOH | Heat | Sodium 3-methylhexanoate, Ethanol | Irreversible |
Condensation Reactions (e.g., Knoevenagel Condensation)
Condensation reactions are crucial for carbon-carbon bond formation. The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. sigmaaldrich.comorganicreactions.org While this compound itself does not have an active methylene group suitable for initiating a Knoevenagel condensation, its analogues and precursors are frequently involved in such reactions.
For instance, the synthesis of precursors to certain pharmaceuticals can involve the Knoevenagel condensation. A common strategy is the reaction of an aldehyde, like isovaleraldehyde, with a compound containing an active methylene group, such as ethyl cyanoacetate, in the presence of a basic catalyst like piperidinium (B107235) acetate (B1210297). This reaction typically yields an α,β-unsaturated product. sigmaaldrich.com
The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration usually occurs spontaneously to yield the stable α,β-unsaturated compound. sigmaaldrich.com
Oxidation and Unimolecular Decomposition Pathways
The oxidation of esters like this compound is a complex process that can proceed through various pathways, often involving radical mechanisms, particularly at high temperatures. The presence of the ester group influences the reactivity of the molecule. The primary mechanism often involves the abstraction of a hydrogen atom to form an alkyl radical, which can then react with oxygen. nih.gov
Unimolecular decomposition can occur under pyrolytic conditions. For esters, a common decomposition pathway is a cis-elimination reaction, also known as an ester pyrolysis or a thermal syn-elimination. This reaction requires a β-hydrogen atom and proceeds through a six-membered cyclic transition state to yield an alkene and a carboxylic acid. For this compound, this would involve the abstraction of a hydrogen from the ethyl group to form ethene and 3-methylhexanoic acid.
Alkylation Reactions in Structural Diversification
Alkylation reactions, particularly at the α-carbon, are a powerful tool for the structural diversification of esters. To achieve α-alkylation of an ester like this compound, a strong, non-nucleophilic base is required to deprotonate the α-carbon, forming an enolate. Lithium diisopropylamide (LDA) is a commonly used base for this purpose, typically at low temperatures (-78 °C) to prevent side reactions. youtube.com
The resulting enolate is a potent nucleophile that can react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. youtube.com This methodology allows for the introduction of various alkyl groups, leading to a wide range of substituted esters. youtube.com The success of this reaction depends on factors such as the choice of base, solvent, temperature, and the nature of the alkylating agent. youtube.com
For example, the α-alkylation of ethyl acetate is a well-established procedure that can be adapted for more complex esters. youtube.com The resulting α-branched esters are valuable intermediates in organic synthesis. rsc.org
The following table outlines the general steps for the α-alkylation of an ester.
| Step | Description | Reagents |
| 1. Enolate Formation | Deprotonation of the α-carbon to form a lithium enolate. | Lithium diisopropylamide (LDA) in THF at -78 °C |
| 2. Alkylation | Nucleophilic attack of the enolate on an alkyl halide. | Primary alkyl halide (e.g., R-Br, R-I) |
Eco-Friendly and Industrially Relevant Synthetic Protocols
The demand for greener and more sustainable chemical processes has driven the development of eco-friendly synthetic methods for esters. asiaresearchnews.com Traditional methods often involve harsh conditions and the use of stoichiometric amounts of reagents.
Enzymatic Synthesis:
One of the most promising green approaches is the use of enzymes, particularly lipases, as catalysts for esterification and transesterification reactions. scispace.comubbcluj.ro Lipases can catalyze the formation of esters under mild conditions, often in solvent-free systems, which reduces the environmental impact. scispace.com Immobilized lipases are particularly advantageous as they can be easily separated from the reaction mixture and reused, improving the cost-effectiveness of the process. asiaresearchnews.comscispace.com The synthesis of various flavor esters has been successfully achieved using immobilized lipases. scispace.com
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Microwave irradiation can significantly reduce reaction times and improve yields in esterification reactions. tandfonline.com For example, the microwave-assisted esterification of isoamyl alcohol with acetic acid using an ion-exchange resin as a catalyst has been shown to be highly efficient and environmentally friendly. tandfonline.com
Catalytic Methods:
The development of novel catalysts is central to green chemistry. For instance, solid acid catalysts, such as ion-exchange resins, can replace corrosive liquid acids in esterification reactions, simplifying product purification and minimizing waste. tandfonline.com Research into cost-effective and green synthetic methodologies is ongoing, with a focus on improving atom economy and reducing the use of hazardous substances. google.comgoogleapis.com
| Green Synthetic Protocol | Key Features | Example Application |
| Enzymatic Synthesis | Mild reaction conditions, high selectivity, reusable catalyst (immobilized enzymes), solvent-free options. | Synthesis of flavor esters using immobilized lipases. scispace.com |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Synthesis of isoamyl acetate using a solid acid catalyst. tandfonline.com |
| Solid Acid Catalysis | Replaces corrosive liquid acids, easy separation of catalyst, reduced waste. | Esterification using ion-exchange resins. tandfonline.com |
Advanced Analytical Techniques for Characterization and Quantitation of Ethyl 3 Methylhexanoate and Analogues
Chromatographic Separations for Complex Mixture Analysis
Chromatographic techniques are fundamental in separating individual volatile compounds from intricate mixtures. The complexity of natural products, such as fruits and fermented beverages, necessitates high-resolution separation methods to distinguish between numerous structurally similar compounds.
Gas Chromatography (GC) Coupled Techniques
Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds. When coupled with other technologies, its separation power and identification capabilities are significantly enhanced, making it indispensable for flavor and fragrance analysis. nih.gov
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that offers a significant increase in separation power compared to conventional one-dimensional GC. chemistry-matters.com This method employs two columns with different stationary phase selectivities (e.g., non-polar followed by polar) connected by a modulator. copernicus.org The modulator traps small, sequential fractions of the effluent from the first-dimension column and rapidly re-injects them onto the second-dimension column. chemistry-matters.com This process creates a highly structured two-dimensional chromatogram, where compounds are separated based on volatility in the first dimension and polarity in the second. copernicus.orgshimadzu.com
| Application | Matrix | Key Findings | Reference |
| Volatilome Profiling | Peach | Identified 115 VOCs; differentiated cultivars based on aroma profiles. | sepsolve.com |
| Volatile Fingerprinting | Apple | Identified 119 VOCs, with esters being the largest group; distinguished between old and commercial cultivars. | bohrium.com |
| Aroma Component Analysis | Pear | Identified 241 volatile compounds, predominantly esters (101 compounds). | researchgate.net |
| Varietal Marker Identification | Red Wine | Identified 209 volatiles, with 49 being significantly different across varieties, successfully differentiating the wines. | mdpi.com |
| Volatile Analysis | Pistacia terebinthus | Characterized changes in volatile constituents during roasting, identifying 104 compounds in fully roasted samples. | nih.gov |
Multidimensional gas chromatography-olfactometry (MDGC-O) combines the high-resolution separation of MDGC with the human nose as a sensitive and specific detector. sci-hub.st In this technique, specific regions of interest from the first chromatographic separation are selectively transferred (heart-cut) to a second column of different polarity for further separation. researchgate.net The effluent from the second column is split between a mass spectrometer for chemical identification and an olfactometry port, where a trained panelist can detect and describe the odor of the eluting compounds. researchgate.netmonash.edu
Headspace Analysis and Solid-Phase Microextraction (SPME)
Headspace analysis is a technique used for the extraction of volatile and semi-volatile organic compounds from a solid or liquid sample. Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation method that integrates sampling, extraction, and concentration into a single step. d-nb.info In headspace SPME (HS-SPME), a fused-silica fiber coated with a stationary phase is exposed to the vapor phase (headspace) above the sample. uitm.edu.my Volatile analytes partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. d-nb.info
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction temperature, extraction time, and the addition of salt to the sample matrix. uitm.edu.myacs.org For instance, divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly used for broad-range analysis of volatile compounds in beverages. tandfonline.comresearchgate.net Increasing the extraction temperature generally improves the extraction of less volatile compounds like esters, while the addition of salt can enhance the release of volatiles from the aqueous matrix by increasing their vapor pressure. acs.orgtandfonline.com This technique has been extensively optimized and applied for the analysis of alcohols and esters, including analogues of ethyl 3-methylhexanoate, in complex matrices like beer, wine, and fruit juices. acs.orgresearchgate.nettandfonline.comnih.govnih.gov
| Parameter | Condition/Type | Matrix | Effect/Observation | Reference |
| Fiber Coating | DVB/CAR/PDMS | Beer, Wine, Pineapple | Effective for broad-range VOC analysis. | uitm.edu.mytandfonline.comresearchgate.net |
| Polyacrylate (PA) | Beer | Showed lower enrichment capacity than DVB-CAR-PDMS. | acs.orgresearchgate.net | |
| Extraction Temp. | 50-60 °C | Beer, Liquor, Wine | Increased peak areas for esters and higher alcohols compared to lower temperatures. | acs.orgnih.govoeno-one.eu |
| Extraction Time | 30-60 min | Wine, Liquor | Optimal time varies by compound class; longer times (55-60 min) needed for esters and acids. | nih.govoeno-one.eu |
| Salt Addition | NaCl | Beer, Pineapple | Enhanced adsorption for many analytes, lowering detection limits. Effect is compound-dependent. | uitm.edu.myacs.orgtandfonline.com |
Spectrometric and Spectroscopic Characterization Methods
Following chromatographic separation, spectrometric and spectroscopic methods are employed for the definitive identification and structural elucidation of the target compounds.
Mass Spectrometry (MS) and High-Resolution Variants (e.g., TOF-MS)
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the gold standard for identifying volatile compounds. The mass spectrometer ionizes the eluting chemical compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their relative abundance. d-nb.info The resulting mass spectrum serves as a chemical fingerprint that can be compared against spectral libraries for compound identification. nih.gov
High-resolution mass spectrometry variants, such as Time-of-Flight Mass Spectrometry (TOF-MS), offer significant advantages, especially when paired with GC×GC. mdpi.com TOF-MS analyzers are capable of very high-speed data acquisition (hundreds of spectra per second), which is necessary to adequately sample the very narrow peaks (<<1 s) generated by the second-dimension column in a GC×GC separation. unesp.brnih.gov Furthermore, TOF-MS provides high mass accuracy, allowing for the determination of the elemental composition of a molecule from its precise mass. This capability is invaluable for confirming the identity of known compounds and for elucidating the structure of novel or unexpected analogues of this compound found in a sample. The combination of HS-SPME with GC×GC-TOFMS has proven to be a highly effective platform for the comprehensive analysis of volatile compounds in various foods and beverages. researchgate.netbohrium.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of all atoms.
In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and integration of the signals correspond to the different types of protons in the molecule. For instance, the characteristic signals for the ethyl ester group appear as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift (around 170-180 ppm), which is a key diagnostic peak. libretexts.org The other carbon atoms in the molecule give rise to distinct signals, allowing for complete structural assignment.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~4.06 (q) | -OCH₂CH₃ | ~176 | C=O |
| ~2.15 (m) | -COCH₂- | ~60 | -OCH₂CH₃ |
| ~1.85 (m) | -CH(CH₃)- | ~42 | -COCH₂- |
| ~1.10 - 1.40 (m) | -CH₂CH₂CH₃ | ~34 | -CH(CH₃)- |
| ~1.22 (t) | -OCH₂CH₃ | ~29 | -CH₂CH₂CH₃ |
| ~0.90 (d) | -CH(CH₃)- | ~22 | -CH₂CH₂CH₃ |
| ~0.88 (t) | -CH₂CH₂CH₃ | ~19 | -CH(CH₃)- |
| ~14 | -OCH₂CH₃ | ||
| ~11 | -CH₂CH₂CH₃ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The data presented is a representative example.
X-ray Crystallographic Analysis for Definitive Structural Elucidation
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. However, for a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction analysis can be challenging. This often requires specialized crystallization techniques, such as in-situ cryo-crystallization.
To date, a publicly available crystal structure of this compound has not been reported in major crystallographic databases. While the structure can be definitively confirmed by NMR and other spectroscopic methods, X-ray analysis would provide the most accurate bond lengths, bond angles, and conformational information in the solid state. For analogous and more complex molecules, X-ray crystallography remains a critical tool for unambiguous structural determination.
Methodologies for Enantiomeric Purity Assessment
This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 3-methylhexanoate and (S)-ethyl 3-methylhexanoate. The assessment of enantiomeric purity is critical, as the biological and sensory properties of each enantiomer can differ significantly.
The primary technique for determining the enantiomeric excess (ee) of this compound is chiral gas chromatography (GC) . This method utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with the two enantiomers. This differential interaction leads to a separation in their retention times, allowing for their individual quantification. A common type of CSP used for such separations is based on cyclodextrin (B1172386) derivatives. For example, a Chiraldex G-TA column can be used to resolve the (R) and (S) enantiomers of this compound, with distinct retention times for each. rsc.org
Table 2: Example of Chiral GC Conditions for Enantiomeric Separation of this compound
| Parameter | Condition |
| Column | Chiraldex G-TA |
| Temperature Program | 70-80°C, 0.5°C/min |
| Detector | Flame Ionization Detector (FID) |
| (R)-enantiomer tR | ~10.0 min |
| (S)-enantiomer tR | ~10.3 min |
Source: rsc.org
Other chiral chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), can also be employed for enantiomeric purity assessment, although GC is often preferred for volatile compounds like this compound.
Development and Validation of Analytical Methods for Research Standards
The development and validation of robust analytical methods are essential for the use of this compound as a research standard. These methods ensure the accuracy, precision, and reliability of quantitative measurements. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common technique for the analysis of this compound.
Method validation typically involves the assessment of several key parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the measured value to the true value, often determined by spike/recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
For this compound, a validated GC-MS method would provide not only quantitative data but also mass spectral information for positive identification, enhancing the reliability of the analysis. The use of an internal standard is also a common practice to improve the precision of the quantification.
Applications in Specialized Chemical and Biological Research Fields
Role as Versatile Synthetic Intermediates and Building Blocks
Ethyl 3-methylhexanoate and its structural analogs serve as valuable intermediates and building blocks in various synthetic applications, ranging from the construction of complex organic molecules to the synthesis of key pharmaceutical precursors.
Esters with branched alkyl chains, such as this compound, are recognized for their utility as intermediates in organic synthesis. The specific branched structure can influence reactivity and confer unique properties to the target molecules. ontosight.ai For instance, related compounds like 3-ethyl-3-methylhexanoic acid are utilized as building blocks in the preparation of more elaborate molecular architectures. The synthesis of such branched carboxylic acids and their subsequent esterification to compounds like this compound can be achieved through various methods, including the alkylation of hexanoic acid derivatives. While direct literature on this compound's application in complex natural product synthesis is not abundant, its structural motif is a common feature in biologically active molecules, implying its potential as a synthetic precursor. The related compound, ethyl 2-cyano-2-ethyl-3-methylhexanoate, is noted as a versatile building block for synthesizing more complex molecules, particularly in pharmaceutical chemistry. ontosight.aismolecule.com
A significant application of esters structurally related to this compound is in the synthesis of pharmaceutical intermediates. A prominent example is the production of precursors for Pregabalin, an anticonvulsant and anxiolytic drug. acs.org The synthesis of Pregabalin often involves a key chiral intermediate, (S)-3-cyano-5-methylhexanoic acid, which can be prepared from related ester compounds. acs.orgresearchgate.net
Chemoenzymatic processes have been developed that utilize lipase-catalyzed kinetic resolution of racemic esters to obtain the desired enantiomerically pure intermediates. researchgate.netlupinepublishers.comnih.gov For example, the enzymatic resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester is a key step in an efficient, largely aqueous-based manufacturing process for a Pregabalin precursor. researchgate.net This biocatalytic approach offers a greener alternative to traditional chemical methods. nih.gov
The following table summarizes key precursors and intermediates in the synthesis of Pregabalin, highlighting the role of ester functionalities.
| Compound Name | Role in Pregabalin Synthesis | Synthesis Method Highlight |
| (S)-ethyl 3-cyano-5-methylhexanoate | Penultimate intermediate | Produced via decarboxylation of a resolved β-cyanodiester. acs.orgnih.gov |
| rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | Starting material for resolution | Resolved using lipase (B570770) enzymes (e.g., from Talaromyces thermophilus) to yield the (S)-acid. researchgate.netnih.govnih.gov |
| (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) | Key chiral intermediate | Formed by the enantioselective hydrolysis of CNDE. nih.govnih.gov |
| (E)- and (Z)-β-Cyanoacrylate esters | Substrates for asymmetric bioreduction | Reduced using ene-reductases to provide a biocatalytic route to precursors. nih.gov |
Derivatives of branched-chain esters are being explored for their potential in fields beyond pharmaceuticals. For instance, structural analogs like (S)-3-Cyano-5-methylhexanoic acid ethyl ester and ethyl 2-cyano-2-ethyl-3-methylhexanoate are considered for their potential applications in the development of agrochemicals, such as pesticides or herbicides, due to their potential biological activity. ontosight.aismolecule.comcymitquimica.com In material science, the unique chemical structure of these compounds makes them potential candidates for the development of new polymers and coatings. ontosight.aismolecule.com The branched structure can influence the physical properties of polymers, such as their flexibility and solubility.
Contributions to Flavor Chemistry and Aroma Perception Research
Esters are well-known for their contribution to the aromas of fruits and flowers. libretexts.org Research into the sensory properties of compounds like this compound and its isomers helps to understand and replicate natural flavors.
The sensory characteristics of esters are crucial for their application as flavoring agents. While direct sensory data for this compound is limited, studies on structurally similar compounds provide valuable insights. For example, in a study of strawberry aroma, a mixture of 10 aroma compounds, including the structurally similar ethyl 3-methylbutanoate, was evaluated by a trained sensory panel. agriculturejournals.czresearchgate.net The results showed that ethyl 3-methylbutanoate, along with other esters, was present at high concentrations in systems with sensorially superior smells. agriculturejournals.czagriculturejournals.cz
The odor characteristics of various related esters have been described in different studies, as summarized in the table below.
| Compound Name | Described Aroma/Flavor Profile | Context of Study |
| Ethyl 3-methylbutanoate | Typical aroma compound of strawberry fruit with a low perception threshold. agriculturejournals.czagriculturejournals.cz | Strawberry aroma systems. agriculturejournals.czagriculturejournals.cz |
| Ethyl 2-hydroxy-3-methylbutanoate (B1261901) (racemic) | Artificial aromas like candy, with strawberry, pineapple, and kiwifruit notes. oeno-one.eu | Wine aroma research. oeno-one.eu |
| Ethyl hexanoate (B1226103) | Fruity, pineapple, sweet, green, anise, apple, banana. nih.gov | Differentiated orange from mandarin flavor. biorxiv.org |
| Ethyl 3-hydroxyhexanoate (B1247844) | Fruity | Important for orange flavor. biorxiv.org |
| (E)- and (Z)-ethyl esters of 3-methyl-2-hexenoic acid | Fruity-smelling. researchgate.net | Cross-adaptation study with sweaty-smelling acids. researchgate.net |
The perception of flavor is significantly influenced by the release of aroma compounds from the food matrix. mdpi.com Starch, a common food component, can interact with flavor compounds, affecting their volatility and release. agriculturejournals.czmdpi.com
A study on starch-aroma systems investigated the release of a mixture of 10 aroma compounds, including ethyl 3-methylbutanoate, from various types of starch dispersions. agriculturejournals.czresearchgate.net The release of these compounds into the headspace was measured by GC-MS and was found to be significantly influenced by the type of starch used. agriculturejournals.czagriculturejournals.cz A correlation was observed between the concentration of individual aroma compounds in the headspace and the sensory evaluation of the system's smell. agriculturejournals.czresearchgate.net For example, corn starch and certain modified starches resulted in sensorially superior smells, corresponding to higher headspace concentrations of typical strawberry aroma compounds like ethyl 3-methylbutanoate. agriculturejournals.czagriculturejournals.cz Conversely, other hydrocolloids like dextrin-roasted starch, guar (B607891) gum, and carrageenan retained these aroma compounds more strongly, leading to lower sensory scores. agriculturejournals.czagriculturejournals.cz
The primary mechanism for starch-flavor interaction is believed to be the formation of helical inclusion complexes, where the flavor molecule is entrapped within the helical structure of amylose, a component of starch. mdpi.com This interaction is influenced by factors such as the hydrophobicity and size of the flavor molecule and the nature of the starch. mdpi.comd-nb.info
Fundamental Studies in Chemical Kinetics and Thermodynamics
The study of the combustion of esters like this compound is fundamental to understanding their potential as biofuels and for developing detailed chemical kinetic models. Research in this area often involves experimental studies on flame structure and ignition delay, coupled with numerical simulations. researchgate.net While direct studies on this compound are limited, extensive research on analogous compounds like methyl hexanoate and other fatty acid esters provides significant insight into its likely combustion behavior. researchgate.netpsu.eduosti.gov
Combustion of esters is characterized by several key reaction pathways. The initiation of oxidation typically occurs via H-atom abstraction from the alkyl chain by small radicals like OH, H, and O. researchgate.net For a saturated ester like this compound, these abstraction reactions are the primary fuel consumption pathways. researchgate.net The presence of a C=C double bond in unsaturated esters, by contrast, can inhibit certain low-temperature reactions, suppressing cool-flame behavior. psu.edu Saturated esters like methyl hexanoate exhibit this cool-flame behavior, indicating a higher reactivity at low temperatures compared to their unsaturated counterparts. psu.edu
Experimental investigations often use techniques like molecular-beam mass spectrometry to measure mole fraction profiles of reactants, products, and intermediates in premixed flames. researchgate.net Such studies on methyl hexanoate and ethyl butanoate flames have provided detailed data for validating and refining kinetic models. researchgate.netresearchgate.net The decomposition of the ester radical formed after H-atom abstraction is a critical step. For instance, in methyl pentanoate flames, the resonantly stabilized '2'-methyl pentanoate radical is dominant, and its decomposition via β-scission produces key intermediates. researchgate.net
Key findings from the combustion of related esters include:
Dominant Pathways: H-atom abstraction is the main route for fuel consumption. researchgate.net
Intermediate Species: The combustion process involves numerous intermediates, including smaller esters, aldehydes, and alkenes like ethene. researchgate.net
Influence of Structure: The length of the alkyl chain and the presence of saturation significantly influence reactivity and soot formation. researchgate.netpsu.eduresearchgate.net
A kinetic model for this compound would be built upon existing mechanisms for smaller ethyl and methyl esters, augmented with specific reaction pathways for its unique structure. researchgate.net This would involve quantum chemistry calculations for reaction rate parameters and validation against experimental data on ignition delay times and species profiles in flames or reactors. researchgate.net Studies on methyl hexanoate have proposed new unimolecular decomposition pathways to form methanol (B129727) or methyl acetate (B1210297), which would be analogous to the formation of ethanol (B145695) or ethyl acetate for this compound. osti.gov
The thermal decomposition of esters is a critical aspect of their combustion chemistry and is also relevant to their stability under various conditions. The decomposition of this compound, in the absence of oxidizers, is expected to proceed through several high-temperature pathways, analogous to those identified for other esters and organic molecules. conicet.gov.arresearchgate.net
Research on similar compounds suggests that the primary decomposition pathways involve unimolecular reactions. Plausible mechanisms include:
Radical Decomposition: This pathway involves the cleavage of C-C or C-O bonds to form radicals. For aldehydes, which are products of ester combustion, pyrolysis is often dominated by the cleavage of the weak alkyl-acyl bond. researchgate.net For an ester, initial cleavage could lead to an alkyl radical and an ester radical, which then undergo further fragmentation. osti.gov
Intramolecular Elimination (Pyrolysis): For ethyl esters, a well-known six-membered ring transition state (Chugaev-type elimination) can lead to the formation of a carboxylic acid and an alkene. For this compound, this would yield 3-methylhexanoic acid and ethene.
Isomerization followed by Elimination: As seen in the decomposition of acetaldehyde, a molecule can first isomerize to a more reactive intermediate (like a vinyl alcohol) which then eliminates a stable molecule like water. researchgate.net
Studies on the thermal decomposition of methyl and ethyl fluoroformates show that the reaction mechanisms can differ based on the alkyl group. conicet.gov.ar While ethyl fluoroformate decomposes via a direct elimination to produce CO2, HF, and ethylene, the methyl analogue follows both unimolecular and bimolecular pathways. conicet.gov.ar This highlights that the ethyl group can facilitate specific elimination reactions.
A summary of potential primary decomposition pathways for this compound is presented below.
| Pathway Type | Reactant | Transition State / Intermediate | Products |
| Radical Fission | This compound | C-O bond cleavage | Ethyl radical + 3-methylhexanoyloxy radical |
| Elimination | This compound | Six-membered ring | 3-Methylhexanoic acid + Ethene |
| Decomposition | This compound | Radical intermediates | Smaller molecules (e.g., aldehydes, alkenes, CO) |
This table represents plausible pathways based on the decomposition of analogous compounds.
Thermophysical properties, such as isobaric heat capacity (cₚ), are essential for the design of chemical processes and for developing accurate thermodynamic models, including equations of state. acs.org The isobaric heat capacity of fatty acid alkyl esters, which are primary components of biodiesel, has been a subject of experimental investigation.
Recent studies have focused on measuring the cₚ for methyl hexanoate and ethyl hexanoate at various temperatures and pressures, providing valuable data for compounds structurally similar to this compound. acs.orgresearchgate.netdntb.gov.ua These measurements are typically performed using a steady-flow calorimeter, a reliable technique for determining the heat capacity of fluids. acs.org The reliability of the experimental setup is often verified by measuring the cₚ of a standard substance like water. acs.org
In one such study, the isobaric heat capacity for methyl hexanoate and ethyl hexanoate was measured over a temperature range of 313 K to 433 K and at pressures up to 10 MPa. acs.orgdntb.gov.ua The data from these experiments are crucial for understanding how temperature and pressure affect the thermodynamic behavior of these esters. acs.org This information can be used to develop empirical equations that correlate heat capacity with these state variables. acs.org
Below is a table summarizing the experimental conditions from a study on ethyl hexanoate, a close structural analog of this compound.
| Compound | Temperature Range (K) | Pressure Range (MPa) | Experimental Method |
| Methyl Hexanoate | 313 - 433 | up to 10 | Steady-flow calorimetry |
| Ethyl Hexanoate | 313 - 433 | up to 10 | Steady-flow calorimetry |
| Data sourced from studies on the isobaric heat capacity of fatty acid alkyl esters. acs.orgdntb.gov.ua |
The experimental data for ethyl hexanoate can serve as a strong proxy for estimating the isobaric heat capacity of this compound, with minor corrections for the additional methyl group. Such data is available in databases like the NIST WebBook, which provides thermophysical and thermochemical data for a wide range of chemical species. nist.gov These properties are fundamental for modeling fluid behavior in heat exchangers, reactors, and other process equipment.
Exploration in Biochemical Pathway Modulation and Enzyme Activity
This compound, as an ester, is a substrate for a wide range of enzymes, particularly hydrolases like lipases and esterases. nih.gov Its interaction with these enzymes and the subsequent metabolic fate of its hydrolysis products are key areas of biochemical research. The mechanism of action in a biological system typically begins with its hydrolysis into 3-methylhexanoic acid and ethanol. This reaction is catalyzed by esterases and is crucial as it releases the constituents which can then participate in various metabolic pathways.
Lipases, a subclass of serine hydrolases, are particularly important in industrial biocatalysis and are known to catalyze the hydrolysis of esters. nih.gov The activity of these enzymes can be modulated by the reaction environment. For example, studies on Candida antarctica lipase B (CALB) have shown that its catalytic activity for esterification is influenced by the solvent, which can affect the conformation of the enzyme's active site. researchgate.net this compound could serve as a model substrate to study such enzyme kinetics, substrate specificity, and the influence of solvent or ionic liquids on catalytic efficiency. researchgate.net
Furthermore, the products of hydrolysis can modulate biochemical pathways. Ethanol is a well-known metabolite, while 3-methylhexanoic acid can enter fatty acid metabolism or other pathways. Research into expanding natural metabolic networks has demonstrated the potential to create nonnatural metabolites. ucla.edu In one study, the branched-chain amino acid pathway in E. coli was engineered to produce various long-chain alcohols, including (S)-3-methyl-1-pentanol, from keto-acid precursors that are structurally related to the precursors of 3-methylhexanoic acid. ucla.edu This work involved altering the substrate specificity of enzymes like 2-keto-acid decarboxylase through protein design. ucla.edu
This suggests two primary research avenues for this compound:
As a Substrate: Studying the kinetics and structural dynamics of enzymes (e.g., lipases, esterases) that hydrolyze it. This can provide insights into enzyme mechanisms and aid in the engineering of novel biocatalysts. nih.govresearchgate.net
As a Precursor/Product Analogue: The hydrolysis product, 3-methylhexanoic acid, can be studied in the context of engineered metabolic pathways for the biosynthesis of specialty chemicals. ucla.edu
The interaction between an ester and an enzyme's active site, which for many hydrolases includes a catalytic triad (B1167595) (e.g., Ser-His-Asp), is a fundamental area of study. researchgate.net The specific shape and properties of this compound would determine its binding affinity and the rate of its conversion by different enzymes.
Future Research Directions and Emerging Paradigms in Ethyl 3 Methylhexanoate Research
Innovation in Green Chemistry and Sustainable Synthetic Routes
The chemical industry's shift towards sustainability has spurred research into environmentally benign methods for synthesizing flavor esters like ethyl 3-methylhexanoate. Traditional chemical catalysis often requires high temperatures and can produce undesirable byproducts, making enzymatic and biocatalytic routes highly attractive alternatives. frontiersin.orgresearchgate.net
Future research will likely focus on:
Enzymatic Esterification and Transesterification: Lipases and esterases are key enzymes for flavor ester production due to their stability in organic solvents and lack of need for cofactors. plos.org Research is moving towards using whole-cell biocatalysts, which simplifies the process by eliminating the need for costly enzyme purification. plos.org For instance, studies have demonstrated the efficient synthesis of short-chain esters using E. coli whole-cell biocatalysts expressing heterologous lipases. plos.org
Immobilized Biocatalysts: To enhance reusability and cost-effectiveness, the immobilization of enzymes on solid supports is a critical area of investigation. jmb.or.kr Techniques like physical adsorption onto polymer beads are being explored to create robust biocatalysts for both esterification and polyester (B1180765) synthesis. mdpi.com The development of biocatalysts like Lipozyme® 435, an immobilized derivative of Candida antarctica lipase (B570770) B, has shown high productivity in the synthesis of similar branched esters. researchgate.net
Solvent-Free Systems: To further align with green chemistry principles, developing synthesis processes that operate in solvent-free media is a major goal. researchgate.net This reduces waste and environmental impact, as demonstrated in the biocatalytic synthesis of other complex esters. researchgate.net
Alternative Acyl Donors: Research is exploring the use of naturally available and less hazardous acyl donors. For example, an acyltransferase from Mycobacterium smegmatis (MsAcT) has been used to synthesize various flavor esters from primary alcohols and simple ethyl esters (like ethyl acetate (B1210297) or ethyl butyrate) in aqueous media, achieving high yields in short reaction times. acs.org
| Method | Catalyst | Typical Conditions | Advantages | Research Focus |
|---|---|---|---|---|
| Traditional Chemical Synthesis | Acid catalysts (e.g., Sulfuric Acid) | High temperature, Anhydrous | Established, high conversion | Improving efficiency, reducing waste |
| Enzymatic Synthesis (Free Enzyme) | Lipases, Esterases | Mild temperatures, Organic or aqueous media | High selectivity, "Natural" product label. frontiersin.org | Discovering novel, robust enzymes. plos.org |
| Whole-Cell Biocatalysis | Recombinant microorganisms (e.g., E. coli) | Mild temperatures, often aqueous media | No enzyme purification needed, cost-effective. plos.org | Strain optimization, process scale-up |
| Immobilized Enzyme Technology | Enzymes on solid supports (e.g., Lipozyme® 435) | Mild temperatures, Solvent-free or organic media | Catalyst reusability, process stability. researchgate.netmdpi.com | New immobilization materials, continuous flow reactors. acs.org |
Advanced Spectroscopic and Bio-analytical Techniques for Deeper Mechanistic Understanding
A thorough understanding of this compound's structure and behavior is fundamental to its application. Advanced analytical techniques are crucial for confirming its structural integrity, quantifying its presence, and studying its interactions in complex systems.
Key analytical methods and future directions include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR are indispensable for confirming the molecular structure. For analogous esters, specific chemical shifts can validate the presence of the ethyl ester group and the branched alkyl chain. Future research could employ more advanced NMR techniques, such as 2D-NMR (COSY, HSQC), to elucidate complex conformational details and interactions with other molecules.
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for identifying and quantifying volatile compounds like this compound. lupinepublishers.com High-resolution mass spectrometry (HRMS) provides precise mass data to confirm the elemental composition. Emerging techniques like Solid Phase Microextraction (SPME) coupled with GC-MS allow for sensitive detection in complex matrices like food samples. mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to validate the presence of key functional groups, such as the characteristic carbonyl (C=O) stretch of the ester group around 1740 cm⁻¹.
Microwave Spectroscopy: This high-resolution gas-phase technique provides exceptionally accurate data on molecular geometry and conformational preferences. Studies on similar methyl esters have used microwave spectroscopy to determine rotational constants and the torsional barriers of methyl groups, offering deep insights into the molecule's internal dynamics. nih.gov Applying this to this compound could precisely map its conformational landscape.
Bio-analytical Assays: To understand its biological relevance, particularly in olfaction, functional assays are needed. These may include in vitro enzyme inhibition assays to study interactions with esterases or cell-based assays using engineered olfactory receptors to measure activation kinetics.
| Technique | Information Provided | Emerging Application |
|---|---|---|
| NMR Spectroscopy | Structural confirmation, Purity assessment. | 2D-NMR for conformational analysis in solution |
| GC-MS | Identification, Quantification, Impurity profiling. lupinepublishers.com | SPME-GC-MS for trace analysis in environmental/food samples. mdpi.com |
| FT-IR Spectroscopy | Functional group identification (e.g., C=O ester bond). | In-situ monitoring of synthesis reactions |
| Microwave Spectroscopy | Precise gas-phase structure, Conformational analysis, Internal rotation dynamics. nih.gov | Benchmark data for quantum chemical calculations |
| Functional Bioassays | Receptor activation, Enzyme interaction kinetics. | High-throughput screening of olfactory receptor libraries |
Comprehensive Elucidation of Metabolic Fates and Environmental Transformations
Future research will need to address:
Metabolic Pathways: In biological systems, esters are primarily metabolized through hydrolysis catalyzed by esterase enzymes. This reaction would break down this compound into 3-methylhexanoic acid and ethanol (B145695), which then enter their respective metabolic pathways. smolecule.com The lipophilic nature of the compound suggests it may accumulate in lipid-rich tissues. Future studies should focus on identifying the specific esterases involved and quantifying the rate of hydrolysis in vivo.
Environmental Fate: The environmental transformation of esters is a key area of study. Processes like hydrolysis, biodegradation in water and soil, and phototransformation in air and water determine the compound's environmental persistence. europa.eu While specific data for this compound is scarce, information can be extrapolated from similar fatty acid esters, which are generally considered biodegradable. europa.eu Future work should include specific screening tests for its biodegradability and simulation tests in relevant environmental compartments (water, sediment, soil).
Disposal and Degradation: Proper disposal methods are critical to prevent environmental contamination. cato-chem.com Research into controlled incineration with flue gas scrubbing and assessing its potential for discharge into sewer systems is necessary. cato-chem.com Studies on its abiotic degradation, such as hydrolysis and phototransformation, will provide a complete picture of its environmental lifecycle.
Targeted Applications in Biomimetic Synthesis and Olfactory Engineering
The unique chemical structure and sensory properties of this compound open up possibilities in specialized fields that aim to mimic or manipulate natural systems.
Biomimetic Synthesis: This field seeks to replicate nature's elegant and efficient chemical strategies. nottingham.ac.uknih.gov this compound and its precursor, 3-methylhexanoic acid, can serve as chiral building blocks or targets in the synthesis of more complex natural products. Future research could explore using biosynthetic pathways as inspiration for novel, highly selective synthetic routes. nottingham.ac.uk The principles of biomimetic synthesis, such as utilizing enzymatic cascades or stereoselective rearrangements, are powerful tools for creating complex molecules efficiently. nih.gov
Olfactory Engineering: The science of olfaction involves understanding how chemical structures relate to perceived smells. Each odorant molecule activates a unique combination of olfactory receptors (ORs), creating a specific neural signal. google.comnih.gov this compound, with its fruity aroma, contributes to the complex scent profiles of fruits like strawberries. mdpi.comscispace.com Future research in olfactory engineering will involve:
Deorphanizing Receptors: Identifying the specific olfactory receptor or combination of receptors that bind to this compound. This can be achieved through high-throughput screening of human OR libraries expressed in host cells.
Structure-Odor Relationships: Systematically modifying the structure of this compound (e.g., changing the alkyl chain length or branching position) and studying how these changes affect receptor activation and perceived scent. This will contribute to a predictive model for designing novel fragrance molecules.
Ectopic Olfactory Receptors: Investigating the interaction of flavor esters with olfactory receptors found outside the nose (e.g., in the skin, gut, or kidney), which are emerging as important regulators of physiological processes. nih.gov
Q & A
Q. How is the structure of ethyl 3-methylhexanoate determined, and what are its IUPAC and common naming conventions?
- Methodological Answer : this compound consists of a six-carbon hexanoate backbone with a methyl group branching at the third carbon and an ethyl ester group. To derive the IUPAC name:
Identify the longest carbon chain containing the ester group (hexanoate: 6 carbons).
Number the chain to prioritize the ester’s carbonyl group (position 1).
The methyl substituent is at position 3, yielding "3-methylhexanoate."
The esterifying alcohol is ethanol, giving the full name "this compound." Common names follow "alkyl [acid root]ate" conventions (e.g., this compound). Validation involves comparing retention indices in gas chromatography (GC) with reference standards .
Q. What are standard laboratory synthesis routes for this compound?
- Methodological Answer : The compound is typically synthesized via Fischer esterification :
React 3-methylhexanoic acid with excess ethanol in the presence of a sulfuric acid catalyst.
Heat under reflux (60–80°C) for 6–12 hours to drive equilibrium toward ester formation.
Purify the crude product via flash column chromatography (e.g., silica gel with pentane/diethyl ether gradients) to isolate the ester.
Characterize purity using ¹H/¹³C NMR (key signals: ester carbonyl at ~170–175 ppm, methyl branching at δ 0.8–1.2 ppm) and GC-MS (retention time alignment with NIST database entries) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize stereochemical control?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts to induce asymmetry at the branched methyl position:
Rhodium-catalyzed C–H functionalization : Use Rh₂(S-2-Cl-5-BrTPCP)₄ to catalyze stereoselective C–H activation in precursor molecules (e.g., coupling diazoacetates with arylalkanes). This method achieves >80% enantiomeric excess (ee) in optimized conditions .
Enzymatic resolution : Employ lipases (e.g., Candida antarctica Lipase B) in kinetic resolution of racemic mixtures. Monitor ee via chiral GC columns (e.g., Cyclosil-B) or HPLC with chiral stationary phases .
Q. What analytical strategies resolve this compound in complex biological matrices, and how are quantification limits improved?
- Methodological Answer : For trace analysis in biological systems (e.g., insect pheromone studies):
Headspace solid-phase microextraction (HS-SPME) : Use a carboxen/polydimethylsiloxane fiber to preconcentrate volatile esters from air or tissue homogenates.
GC-MS/MS with electron ionization (EI) : Employ a DB-5MS column (30 m × 0.25 mm ID) with a 70 eV ionization source. Key fragments: m/z 88 (ethyl fragment), m/z 101 (hexanoate backbone).
Quantification : Use deuterated internal standards (e.g., d₅-ethyl hexanoate) to correct for matrix effects. Achieve limits of detection (LOD) <10 ppb via selected ion monitoring (SIM) .
Q. How does this compound interact with insect olfactory receptors, and what experimental designs validate its role as a semiochemical?
- Methodological Answer : To study its behavioral or receptor-binding activity:
Electroantennography (EAG) : Measure antenna depolarization in target insects (e.g., moths) exposed to varying ester concentrations.
Heterologous expression systems : Clone putative olfactory receptors into Xenopus oocytes or HEK293 cells. Use calcium imaging or patch-clamp electrophysiology to quantify dose-response curves.
Field trials : Deploy ester-loaded lures in controlled environments to assess attraction rates. Statistical analysis via generalized linear mixed models (GLMMs) accounts for environmental covariates .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling points) of this compound?
- Methodological Answer : Conflicting data (e.g., boiling points ranging from 180–195°C) arise from impurities or measurement techniques. To resolve:
Purify samples via high-vacuum distillation (≤0.1 mmHg) to remove residual acids/alcohols.
Validate purity with differential scanning calorimetry (DSC) to check for melting point consistency.
Cross-reference NIST ThermoData Engine entries for thermophysical properties under standardized conditions .
Experimental Design for Mechanistic Studies
Q. What isotopic labeling approaches track the metabolic fate of this compound in ecological studies?
- Methodological Answer : Use ¹³C or ²H isotopic tracers :
Synthesize this compound with ¹³C-labeled carbonyl groups via Claisen condensation with labeled acetic anhydride.
Administer the tracer to model organisms (e.g., beetles) and track incorporation into lipids via LC-HRMS (Orbitrap systems, resolution ≥100,000).
Apply stable isotope probing (SIP) to identify microbial degraders in soil ecosystems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
